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Compound of Interest

Compound Name: N-Desmethylsibutramine

Cat. No.: B128398 Get Quote

Introduction
This document provides a detailed protocol for the synthesis of N-Desmethylsibutramine, a

primary active metabolite of Sibutramine.[1] This reference standard is intended for use in

research, development, and quality control applications, particularly for the identification and

quantification of N-Desmethylsibutramine in various matrices. Sibutramine and its metabolites

are known inhibitors of norepinephrine and serotonin reuptake.[2] The synthesis protocol is

adapted from established methods for the synthesis of Sibutramine and its analogues.

Chemical Information
Characteristic Value

IUPAC Name
1-[1-(4-chlorophenyl)cyclobutyl]-N,3-

dimethylbutan-1-amine[3]

Synonyms
Desmethylsibutramine, mono-

desmethylsibutramine, BTS-54354[3]

Molecular Formula C₁₆H₂₄ClN[3]

Molecular Weight 265.82 g/mol [3]

CAS Number 168835-59-4[3]
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Synthesis of N-Desmethylsibutramine
The synthesis of N-Desmethylsibutramine can be achieved through a two-step process

starting from 1-(4-chlorophenyl)cyclobutane-1-carbonitrile. The key intermediate is N-{1-[1-(4-

chlorophenyl)-cyclobutyl]-3-methylbutyl}formamide, which is then hydrolyzed to yield the final

product.

Step 1: Synthesis of N-{1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutyl}formamide

This step involves the reaction of 1-(4-chlorophenyl)cyclobutane-1-carbonitrile with

isobutylmagnesium bromide followed by formylation. A detailed procedure for a similar

synthesis is outlined in patent KR20060019351A.[4]

Materials and Reagents:

1-(4-chlorophenyl)cyclobutane-1-carbonitrile

Isobutylmagnesium bromide solution (e.g., 2.0 M in diethyl ether)

Toluene

Methanol

Sodium borohydride (NaBH₄)

Formamide

Formic acid (HCOOH)

Diethyl ether

Petroleum ether

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),

dissolve 1-(4-chlorophenyl)cyclobutane-1-carbonitrile (10 g, 52 mmol) in toluene (25 mL).[4]
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To this solution, add a 2.0 M solution of isobutylmagnesium bromide in diethyl ether (40 mL)

at room temperature.[4]

Heat the reaction mixture at reflux (at least 105 °C) for 2 hours.[4]

Cool the reaction mixture to 0 °C and quench with methanol.

Add sodium borohydride (2.4 g) portion-wise to the mixture at 0-25 °C and stir for at least 1

hour.[4]

Concentrate the reaction mixture under reduced pressure.

To the residue, add formamide (23.5 mL), 1-[1-(4-chlorophenyl)-cyanobutyl]-3-methyl-butan-

1-one (assuming the previous step yielded this intermediate, 37 g, 0.14 mol based on a

larger scale synthesis described in the patent), and formic acid (9 mL) dropwise at 160-170

°C.[4]

Maintain the temperature at 175-180 °C for 24 hours.[4]

After cooling, extract the mixture with diethyl ether.

Concentrate the organic layer to obtain an oil.

Crystallize the desired N-{1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutyl}formamide from

petroleum ether.[4]

Step 2: Hydrolysis of N-{1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutyl}formamide to N-
Desmethylsibutramine

This step involves the acidic hydrolysis of the formamide intermediate.

Materials and Reagents:

N-{1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutyl}formamide

2-Methoxyethyl ether

Concentrated hydrochloric acid (HCl)
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5M Sodium hydroxide (NaOH) solution

Diethyl ether

Water

Magnesium sulfate (anhydrous)

Procedure:

In a round-bottom flask, combine N-{1-[1-(4-chlorophenyl)-cyclobutyl]-3-

methylbutyl}formamide (4 g), 2-methoxyethyl ether (25 mL), water (10 mL), and concentrated

hydrochloric acid (22 mL).[4]

Reflux the mixture with stirring for 18 hours.[4]

After cooling, dilute the reaction mixture with water and wash with diethyl ether.

To the aqueous layer, add 5M aqueous NaOH solution (35 mL) to basify.[4]

Extract the product with diethyl ether.

Wash the combined organic layers with water and brine, then dry over anhydrous

magnesium sulfate.

Filter and concentrate the solution under reduced pressure to yield crude N-
Desmethylsibutramine.

Purification of N-Desmethylsibutramine
The crude product can be purified by column chromatography on silica gel using a suitable

eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the reference

standard with high purity.

Characterization of N-Desmethylsibutramine Reference
Standard
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The identity and purity of the synthesized N-Desmethylsibutramine should be confirmed by

various analytical techniques.

Analytical Technique Expected Results

¹H NMR

The spectrum should be consistent with the

structure of N-Desmethylsibutramine. A

publication reporting the identification of this

compound in a supplement provides the

following characteristic signals in CDCl₃: δ 7.25

(d, J=6.5 Hz, 2H), 7.17 (d, J=6.8 Hz, 2H), 2.64

(m, 1H), 2.50 (s, 3H), 2.40 (m), 2.27 (m), 2.17

(m), 1.87 (m), 1.75 (m), 1.38 (br, 1H), 1.06 (m,

1H), 0.87 (d), 0.83 (d), 0.66 (m, 1H).[5]

¹³C NMR

The spectrum should show the expected

number of carbon signals corresponding to the

structure. The aforementioned publication

reports signals in CDCl₃.[5]

Mass Spectrometry (ESI-MS)

The protonated molecule [M+H]⁺ is expected at

m/z 266.17.[6] Fragmentation patterns can be

compared with literature data for confirmation.[6]

Purity by HPLC-UV

Purity should be ≥98% as determined by High-

Performance Liquid Chromatography with UV

detection.

Experimental Workflow and Data Visualization
The following diagrams illustrate the synthesis workflow and the logical relationship of the

characterization methods.
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Synthesis Workflow for N-Desmethylsibutramine

Starting Material

Synthesis Steps

Purification

Final Product

1-(4-chlorophenyl)cyclobutane-1-carbonitrile

Step 1: Grignard Reaction & Formylation

N-{1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutyl}formamide

Step 2: Acidic Hydrolysis

Column Chromatography

N-Desmethylsibutramine Reference Standard
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Characterization of N-Desmethylsibutramine Reference Standard

Spectroscopic Analysis Chromatographic Analysis

N-Desmethylsibutramine

¹H and ¹³C NMR

Structural Confirmation

Mass Spectrometry

Molecular Weight Confirmation

HPLC-UV

Purity Assessment

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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